1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone
Description
Chemical Identity: The compound 1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone (hereafter referred to as the target compound) is a piperidine-derived molecule featuring a benzyl-cyclopropyl-amino substituent at the 3-position of the piperidine ring and a chloroethanone group at the 1-position. Its molecular formula is C₁₇H₂₃ClN₂O (average molecular weight: ~306.83 g/mol), with a stereospecific (R)-configuration at the piperidine ring’s 3-position .
Properties
IUPAC Name |
1-[(3R)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-11-17(21)19-10-4-7-16(13-19)20(15-8-9-15)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUIWDOJFAWWHV-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)N(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)CCl)N(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Benzyl Group: The benzyl group can be added via a benzylation reaction, typically using benzyl halides and a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
Pharmacological Applications
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Dipeptidyl Peptidase IV (DPP-IV) Inhibition
- The compound has been identified as an inhibitor of DPP-IV, an enzyme that plays a crucial role in glucose metabolism. DPP-IV inhibitors are used in the treatment of type 2 diabetes mellitus by enhancing insulin secretion and decreasing glucagon levels . This mechanism suggests that the compound could be beneficial in managing diabetes and related metabolic disorders.
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Neuropharmacology
- Compounds similar to 1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone have shown promise in neuropharmacological studies, particularly in modulating neurotransmitter systems involved in mood regulation and cognitive function. The piperidine structure is often associated with psychoactive properties, making it a candidate for further research in treating psychiatric disorders .
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Anticancer Activity
- Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research into similar piperidine derivatives has suggested potential mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines . Further investigation into the specific effects of 1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone on cancer biology could yield significant insights.
Synthesis and Derivatives
The synthesis of 1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves several steps that can be optimized for yield and purity. Variations in the synthesis process can lead to different derivatives, which may have enhanced or altered biological activities. For instance, modifications to the benzyl or cyclopropyl groups can affect the compound's pharmacokinetics and pharmacodynamics.
Case Study 1: DPP-IV Inhibition
A study conducted on several piperidine derivatives demonstrated that modifications at the nitrogen atom significantly influenced DPP-IV inhibitory activity. The specific configuration of the benzyl-cyclopropyl moiety was found to enhance binding affinity to the enzyme, suggesting that 1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone could be a lead compound for developing new diabetes medications .
Case Study 2: Neuropharmacological Effects
In vitro studies on related compounds have shown promise in modulating serotonin and dopamine receptors, indicating potential applications in treating depression and anxiety disorders. The unique structural features of 1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone warrant further exploration to assess its efficacy in these areas .
Mechanism of Action
The mechanism of action of 1-[®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Identifiers :
Structural Features :
- Piperidine Core : Provides rigidity and influences pharmacokinetic properties.
- Benzyl-cyclopropyl-amino Group: Enhances lipophilicity and may modulate receptor binding.
Comparison with Structural Analogs
The target compound belongs to a family of piperidine/chloroethanone derivatives with variations in substituents, stereochemistry, and heterocyclic cores. Below is a detailed comparison with key analogs:
Substituent Variations in Piperidine Derivatives
Stereochemical and Positional Isomers
Key Observations from Research
Cyclopropyl vs. Larger Substituents : Cyclopropyl’s small size and high ring strain may enhance binding to sterically constrained targets compared to bulkier groups like isopropyl .
Piperidine vs. Pyrrolidin Cores : Piperidine derivatives generally exhibit higher metabolic stability due to reduced ring flexibility, whereas pyrrolidin analogs may show faster clearance .
Chloroethanone Reactivity: All analogs retain the chloroethanone group, suggesting a shared mechanism of action (e.g., covalent inhibition of enzymes like kinases or proteases) .
Limitations and Gaps in Current Data
- Activity Data: No direct comparative studies on biological activity (e.g., IC₅₀, binding constants) are provided in the evidence.
- Stereochemical Specificity : The impact of R vs. S configurations on target binding remains theoretical .
- Discontinued Products: Several analogs (e.g., 1-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone) are marked as discontinued, limiting availability for further testing .
Biological Activity
1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula and its structural features, which include a piperidine ring substituted with a benzyl-cyclopropyl group and a chloroethanone moiety. The stereochemistry at the piperidine nitrogen is significant for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various derivatives related to the piperidine structure. While specific data on 1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone is limited, related compounds have shown promising results against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 µg/mL |
| Compound B | Escherichia coli | 40 µg/mL |
| Compound C | Pseudomonas aeruginosa | 60 µg/mL |
These findings suggest that modifications to the piperidine structure can enhance antibacterial efficacy. The presence of halogen substituents has been noted to significantly influence biological activity, potentially increasing membrane permeability and disrupting bacterial cell functions .
The mechanism through which compounds like 1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone exert their antibacterial effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : Some derivatives exhibit properties that compromise bacterial membrane integrity, leading to cell lysis.
- Targeting Specific Enzymes : Compounds may inhibit specific enzymes critical for bacterial survival, such as DPP-IV .
Case Studies
A notable study explored the antibacterial efficacy of various piperidine derivatives against resistant strains of bacteria. In vitro tests showed that certain modifications led to a significant reduction in MIC values, indicating enhanced potency against resistant strains .
Another investigation into the structure-activity relationship (SAR) of piperidine-based compounds revealed that substituents at specific positions on the piperidine ring could dramatically alter antibacterial effectiveness. Compounds with bulky groups at the nitrogen position exhibited increased activity due to improved binding affinity to bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
